molecular formula C12H10FNO3 B3021291 Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 71083-06-2

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No. B3021291
CAS RN: 71083-06-2
M. Wt: 235.21 g/mol
InChI Key: MPUYCZQHTGRPNE-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the class of quinolones, which are known for their biological activities, particularly in the realm of antibacterial properties. The compound's structure includes a quinoline ring system with a fluorine atom at the 8-position, a hydroxy group at the 4-position, and an ester group in the form of ethyl carboxylate at the 3-position.

Synthesis Analysis

The synthesis of related quinolone derivatives often involves multistep reactions, starting from various precursors such as anthranilic acids or halogenated anilines. For instance, ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives have been prepared through a multistep synthesis involving the formation of a C-7 fatty amide derivative . Similarly, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate was synthesized from diethyl 2-oxosuccinate and 3-fluoroaniline . These methods often require careful control of reaction conditions such as temperature and reaction time to optimize yields.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by X-ray diffraction methods, revealing non-planar geometries and various tautomeric forms . The presence of substituents like fluorine and the ethyl ester group can influence the electronic distribution and reactivity of the molecule. The molecular geometry and charge distribution can be further analyzed using computational methods such as density functional theory (DFT) and Hartree–Fock calculations .

Chemical Reactions Analysis

Quinolone derivatives participate in a variety of chemical reactions, including nucleophilic addition and cyclocondensation . The presence of reactive sites such as the carbonyl group and the nitrogen atom in the quinoline ring enables these compounds to undergo reactions that lead to the formation of complex structures, including those with biological activity. The halogen atoms, such as fluorine, can also partake in reactions like the Sonogashira cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of halogen atoms, particularly fluorine, affects the lipophilicity, which is an important factor in the biological activity of these compounds. The spectroscopic characterization, including NMR and IR, provides insights into the electronic environment of the atoms within the molecule and can be used to confirm the structure of synthesized compounds . The physicochemical properties, such as solubility and stability, are crucial for the potential application of these compounds as pharmaceuticals.

Safety And Hazards

The safety data sheet for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate indicates that it should be handled with care. Avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUYCZQHTGRPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351700
Record name ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

CAS RN

71083-06-2, 63010-69-5
Record name Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71083-06-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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